(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
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Overview
Description
®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chiral compound with significant importance in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a benzonitrile moiety, making it a versatile molecule for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride typically involves the asymmetric reductive amination of 3-cyanobenzaldehyde with ®-1-amino-2-propanol. This reaction is catalyzed by an engineered amine dehydrogenase, which provides high enantioselectivity and efficiency under mild conditions . The reaction conditions generally include a suitable solvent, such as ethanol or methanol, and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride often employs biocatalytic processes due to their high specificity and environmental friendliness. The use of engineered enzymes, such as amine dehydrogenases, allows for the efficient conversion of starting materials to the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(1-Amino-2-oxoethyl)benzonitrile.
Reduction: 3-(1-Amino-2-hydroxyethyl)benzylamine.
Substitution: Various amides and esters depending on the substituent used.
Scientific Research Applications
®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound can influence various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride: The enantiomer of the compound, which may have different biological activities.
3-(1-Amino-2-hydroxyethyl)benzamide: A structurally similar compound with an amide group instead of a nitrile group.
3-(1-Amino-2-hydroxyethyl)benzylamine: A reduced form of the compound with an amine group instead of a nitrile group.
Uniqueness
®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is unique due to its chiral nature and the presence of both amino and nitrile groups, which provide versatility in chemical reactions and applications. Its high enantioselectivity and efficiency in synthesis make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCGXNAWGYFVRX-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CO)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@H](CO)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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